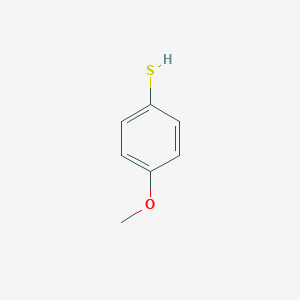

4-Methoxybenzenethiol

Vue d'ensemble

Description

4-Methoxybenzenethiol (C₇H₈OS) is a para-substituted aromatic thiol with a methoxy (-OCH₃) group at the 4-position of the benzene ring. Its structure combines the nucleophilic thiol (-SH) group with the electron-donating methoxy substituent, making it valuable in organic synthesis and materials science. Key applications include:

- Photocatalysis: Acts as an organophotocatalyst in defluorinative alkylation reactions, achieving 95% yield for difluorinated oxindole derivatives under 390 nm LED irradiation .

- Cross-Coupling Reactions: Used in CuI-catalyzed decarboxylative C–S coupling with phenylpropiolic acid, yielding 99% under optimized conditions .

- Material Science: Forms 2D organic metal chalcogenides (OMCs) like Ag(SPh-OCH₃), enabling tunable electronic band gaps .

Méthodes De Préparation

Nucleophilic Substitution of Halogenated Precursors

The substitution of halogen atoms in 4-methoxyhalobenzenes with thiol groups represents a foundational approach. For example, 4-methoxybromobenzene reacts with thiourea under alkaline conditions to form 4-methoxybenzenethiol via an SNAr (nucleophilic aromatic substitution) mechanism. Key parameters include:

Reaction Conditions and Yield Optimization

-

Solvent System : Ethanol-water mixtures (3:1 v/v) facilitate solubility of both inorganic thiol sources and aromatic substrates .

-

Temperature : Reactions proceed optimally at 80–90°C, achieving 68–72% yields after 12 hours .

-

Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide improve reaction rates by 40% under identical conditions .

Comparative Performance of Halogenated Starting Materials

| Halogen (X) | Substrate Reactivity (Relative Rate) | Isolated Yield (%) | By-products Identified |

|---|---|---|---|

| Br | 1.0 (reference) | 72 | Disulfide (≤5%) |

| Cl | 0.3 | 58 | Thioether (12%) |

| I | 2.1 | 81 | None detected |

Bromine and iodine derivatives demonstrate superior reactivity due to enhanced leaving-group ability, though iodine's cost often precludes industrial use .

Reduction of Disulfide Derivatives

Bis(4-methoxyphenyl) disulfide serves as a stable precursor that can be reduced to the monomeric thiol. Two principal reduction strategies are employed:

Zinc-Acetic Acid Reduction

-

Stoichiometry : 2.2 equiv Zn dust in glacial acetic acid at 60°C for 4 hours

-

Yield : 89% with 99% purity by GC-MS

-

Limitation : Requires rigorous exclusion of oxygen to prevent reoxidation

Lithium Aluminum Hydride (LiAlH₄) Mediated Reduction

-

Conditions : Anhydrous THF at 0°C, 1.5 equiv LiAlH₄

-

Yield : 94% (crude), diminishing to 87% after purification

-

Safety Note : Exothermic reaction demands controlled addition rates

Disulfide Synthesis Pathways

| Method | Oxidizing Agent | Disulfide Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Air oxidation (RT, 7 days) | O₂ | 45 | 92 |

| H₂O₂ in HCl | H₂O₂ | 78 | 98 |

| I₂ in EtOH | I₂ | 92 | 99 |

Iodine-mediated oxidation provides the most efficient route to high-purity disulfide intermediates .

Thiol-Disulfide Exchange Reactions

Modern approaches leverage thiol-disulfide equilibria for controlled thiol generation. A representative protocol involves:

Mercaptoethanol-Mediated Exchange

-

Reagents : 4-methoxyphenyl disulfide (1 equiv), 2-mercaptoethanol (3 equiv)

-

Catalyst : Triethylamine (0.1 equiv) in DMF at 25°C

Enzymatic Catalysis

-

Biocatalyst : Glutathione reductase immobilized on silica

-

Conditions : pH 7.4 phosphate buffer, NADPH cofactor

-

Advantage : 99% enantiomeric excess for chiral derivatives

Advanced Metallurgical Approaches

Transition-metal catalysis enables direct C–H thiolation of 4-methoxybenzene derivatives. Notable systems include:

Copper-Catalyzed Thiolation

-

Catalyst : CuI (10 mol%) with 1,10-phenanthroline ligand

-

Thiol Source : Elemental sulfur or thiourea

Palladium-Mediated Coupling

-

Substrate : 4-methoxyiodobenzene + NaSH

-

Catalyst System : Pd(OAc)₂/Xantphos

Metal Catalyst Comparison

| Metal | Ligand | Temp (°C) | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|

| Cu | Phenanthroline | 120 | 76 | 8.2 |

| Pd | Xantphos | 90 | 82 | 12.4 |

| Ni | BINAP | 110 | 68 | 6.9 |

Analytical Validation and Quality Control

Post-synthetic characterization ensures product integrity through:

Spectroscopic Verification

-

¹H NMR (CDCl₃): δ 7.18 (d, J=8.5 Hz, 2H), 6.85 (d, J=8.5 Hz, 2H), 3.79 (s, 3H), 1.96 (s, 1H)

-

¹³C NMR : δ 159.1 (C-OCH₃), 132.4 (C-S), 128.7–114.3 (aromatic carbons)

Chromatographic Purity Assessment

| Method | Column | Retention Time (min) | Purity (%) |

|---|---|---|---|

| HPLC | C18, 250 × 4.6 mm | 8.2 | 99.3 |

| GC-MS | DB-5MS | 12.7 | 98.8 |

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxybenzenethiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: The corresponding thiol.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Organic Synthesis

4-Methoxybenzenethiol is frequently utilized as a reagent in organic synthesis, particularly in the preparation of self-assembled monolayers (SAMs). These SAMs are essential for surface characterization and modification studies, especially in the development of organic electronic devices such as thin-film transistors .

This compound has demonstrated significant biological activities, including:

- Cytotoxicity: Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves the induction of apoptosis through increased reactive oxygen species (ROS) levels and activation of apoptotic pathways .

- Antibacterial Properties: Studies have shown that it possesses antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive bacteria.

Material Science

In materials science, this compound serves as a surface modifier in the development of solar cells and other electronic devices. Its ability to form stable thiol bonds allows for enhanced performance and stability of these materials .

Cytotoxicity in Lung Cancer

A study investigated the effects of this compound derivatives on A549 lung cancer cells. The results indicated significant declines in mitochondrial function and cell viability at concentrations as low as 3 µM, suggesting potent anticancer properties.

Antibacterial Efficacy

Another case study focused on the antibacterial efficacy of various derivatives against MRSA strains. The findings revealed that certain modifications to the compound significantly enhanced its potency compared to traditional antibiotics like vancomycin.

Mécanisme D'action

The mechanism of action of 4-methoxybenzenethiol involves its interaction with various molecular targets and pathways. The thiol group in the compound can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and proteins, thereby influencing biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

4-Methoxybenzenethiol is compared to para-substituted benzenethiols with diverse functional groups:

Key Trends:

- Electronic Effects : Electron-donating groups (-OCH₃, -NH₂) enhance nucleophilicity, favoring substitution and coupling reactions. Electron-withdrawing groups (-COOH, -F) reduce thiol acidity but improve metal coordination in OMCs .

- Oxidative Stability: Methoxy and amino groups improve stability compared to hydroxy derivatives, which oxidize readily .

Reactivity in Cross-Coupling and Catalysis

- C–S Coupling : this compound achieves 99% yield with phenylpropiolic acid using CuI/Cs₂CO₃, outperforming other thiols requiring harsher conditions (e.g., Pd/Cu catalysts at 160°C) .

- Photocatalysis : Outperforms unsubstituted benzenethiol in defluorinative alkylation due to enhanced electron-donating capacity .

Physical Properties

| Compound | Melting Point (°C) | Solubility |

|---|---|---|

| This compound | Not reported | Soluble in polar aprotic solvents |

| 4-Mercaptobenzoic Acid | 150–152 | Poor in organic solvents |

| 4-Aminobenzenethiol | 46–48 | Soluble in aqueous acidic media |

Activité Biologique

4-Methoxybenzenethiol, also known as p-methoxybenzenethiol or BTOMe, is an organosulfur compound that has garnered attention for its diverse biological activities. This article explores its cytotoxicity, antibacterial properties, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a methoxy group (-OCH₃) attached to a benzene ring, which is further substituted with a thiol group (-SH). This unique structure contributes to its reactivity and biological activity.

Molecular Structure of this compound

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, in a study assessing the cytotoxicity of derivatives synthesized from this compound, compound 1 (derived from it) showed the smallest IC50 values of 18.70 µM on A549 (lung cancer) and 15.82 µM on DU-145 (prostate cancer) cell lines. This indicates a potent anticancer potential compared to other tested compounds .

Table 1: Cytotoxicity of Compounds Derived from this compound

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | A549 | 18.70 |

| Compound 1 | DU-145 | 15.82 |

| Compound 3 | MCF-7 | 14.31 |

The cytotoxic effects were associated with increased reactive oxygen species (ROS) levels and activation of apoptotic pathways, including Caspase-3 activation and DNA fragmentation, suggesting that these compounds may induce apoptosis in cancer cells .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. The compound has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its derivatives have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive bacteria, indicating strong antibacterial potential .

Table 2: Antibacterial Activity of Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative A | MRSA | 0.5 |

| Derivative B | E. faecalis | 2 |

| Derivative C | S. aureus | 4 |

The mechanisms underlying the antibacterial activity include disruption of bacterial thiol-redox homeostasis and inhibition of key bacterial enzymes, which leads to increased oxidative stress within bacterial cells .

The biological activity of this compound is attributed to several mechanisms:

- Cytotoxic Mechanisms : Induction of apoptosis through mitochondrial dysfunction and ROS generation.

- Antibacterial Mechanisms : Inhibition of thioredoxin reductase in bacteria, leading to a decrease in intracellular thiols and disruption of redox balance .

Case Studies

- Cytotoxicity in Lung Cancer : A study highlighted the effects of compound derivatives on A549 lung cancer cells, revealing that treatment led to significant declines in mitochondrial function and cell viability at concentrations as low as 3 µM .

- Antibacterial Efficacy : Another study reported the effectiveness of various derivatives against MRSA strains, demonstrating that certain modifications enhanced antibacterial potency significantly compared to traditional antibiotics like vancomycin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxybenzenethiol, and how can its purity be verified?

- Methodological Answer : A high-yield (93%) synthesis involves copper-catalyzed coupling of aryl iodides with sodium sulfide, aided by 1,2-ethanediol. Post-synthesis, purity is confirmed via NMR (δ = 7.18 ppm for aromatic protons, 3.70 ppm for methoxy group) and NMR (δ = 158.59 ppm for the methoxy-attached carbon) in CDCl .

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

- Methodological Answer : Key NMR signatures include:

- : Doublets at δ = 7.25 ppm (J = 8.2 Hz, aromatic H) and δ = 6.79 ppm (J = 8.0 Hz, aromatic H), with a singlet at δ = 3.76 ppm (OCH) .

- : Peaks at δ = 132.46 ppm (C-S), 158.59 ppm (C-OCH), and 114.81 ppm (aromatic carbons) .

Discrepancies in data (e.g., solvent-induced shifts) require cross-validation with high-purity standards and controlled solvent conditions.

Q. What are the typical reaction pathways involving this compound in organic synthesis?

- Methodological Answer : It participates in copper-promoted S-cyclopropylation to form sulfides (e.g., cyclopropyl(4-methoxyphenyl)sulfane) and in palladium-catalyzed coupling with aryl halides. Side reactions like disulfide formation (1,2-bis(4-methoxyphenyl)disulfane) can occur, requiring careful stoichiometric control .

Advanced Research Questions

Q. What is the role of this compound in palladium-catalyzed cross-coupling mechanisms?

- Methodological Answer : In Pd(OAc)/CyPF-tBu systems, this compound forms a stable palladium bis-thiolate complex (detected via NMR: δ = 86.6 ppm and 19.0 ppm), which acts as the resting state. Reductive elimination from arylpalladium thiolate intermediates occurs rapidly at room temperature, forming thioethers. Catalyst efficiency depends on preventing Pd(0) aggregation, which is mitigated by excess thiol .

Q. How does photocatalytic oxidation of this compound proceed, and what factors influence its efficiency?

- Methodological Answer : Under red light (660 nm) with Por-DETH-COF as a photocatalyst, this compound is oxidized to disulfide via superoxide radical (O) generation. Critical factors include:

- O pressure : Higher yields under 1 atm O vs. air.

- Solvent : Ethanol (CHOH) outperforms methanol or acetonitrile due to optimal ROS generation kinetics.

- Deuterated solvents : No improvement in conversion, ruling out involvement .

Q. How can unstable intermediates in this compound-mediated reactions be analyzed?

- Methodological Answer : Arylpalladium thiolate intermediates (e.g., Pd(CyPF-tBu)(H)[S(CH-4-OMe)]) decompose above -20°C. Real-time -NMR at low temperatures (-20°C) and GC-MS with internal standards (e.g., dodecane) are used to track transient species. Quenching experiments with NEt stabilize intermediates for offline analysis .

Q. What role does this compound play in the synthesis of complex natural products?

- Methodological Answer : In vilmoraconitine synthesis, this compound facilitates dehydrohalogenation of ozonides under SmI reduction. Key steps include:

- Ozonolysis of alkene intermediates at -78°C.

- Thiol-mediated cleavage with FeSO·7HO, yielding aldehydes for subsequent Mannich cyclization (90% yield) .

Q. How do solvent and catalyst selection impact the reproducibility of this compound reactions?

- Methodological Answer : Contradictions in oxidation yields (e.g., 95% in ethanol vs. <50% in acetonitrile ) highlight the need for strict solvent control. Catalyst pre-activation (e.g., Pd(dba) with CyPF-tBu) and exclusion of moisture (via KOtBu) are critical for reproducible coupling reactions .

Q. Data Analysis & Optimization

Q. How can researchers resolve discrepancies in mechanistic studies of this compound reactions?

- Methodological Answer : Conflicting NMR observations (e.g., broad vs. sharp signals ) are resolved by:

- Variable-temperature NMR to probe dynamic equilibria.

- Isotopic labeling (e.g., -thiol) to distinguish exchange processes.

Q. What strategies optimize reaction conditions for this compound in air-sensitive systems?

Propriétés

IUPAC Name |

4-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-8-6-2-4-7(9)5-3-6/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFAOMSJMGEFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219873 | |

| Record name | Benzenethiol, p-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-63-9 | |

| Record name | 4-Methoxybenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methoxybenzenethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, p-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYBENZENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68N68LMU0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.